molecular formula C3H5ClO B1199897 2-Chloro-2-propen-1-ol CAS No. 5976-47-6

2-Chloro-2-propen-1-ol

Cat. No. B1199897
Key on ui cas rn: 5976-47-6
M. Wt: 92.52 g/mol
InChI Key: OSCXYTRISGREIM-UHFFFAOYSA-N
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Patent
US04794179

Procedure details

Oxalyl chloride (130 ml, 1.49 mol) was placed in a dry 3-neck flask under N2 and cooled to 0° C. With stirring, 2-chloroallyl alcohol (138 g, 1.49 mol) was added dropwise in a manner which maintained the temperature at 0°-2° C. and controlled the vigorous evolution of HCl, then allowed to warm to room temperature and held 16 hours and distilled to yield title product, 214 g, b.p. 82°-84° C./23 mm.
Quantity
130 mL
Type
reactant
Reaction Step One
Quantity
138 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1](Cl)(=[O:5])[C:2]([Cl:4])=[O:3].[Cl:7][C:8](=[CH2:11])[CH2:9][OH:10].Cl>>[Cl:7][C:8](=[CH2:11])[CH2:9][O:10][C:1](=[O:5])[C:2]([Cl:4])=[O:3]

Inputs

Step One
Name
Quantity
130 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Step Two
Name
Quantity
138 g
Type
reactant
Smiles
ClC(CO)=C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
With stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
maintained the temperature at 0°-2° C.
TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature
DISTILLATION
Type
DISTILLATION
Details
distilled

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
ClC(COC(C(=O)Cl)=O)=C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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